3-Bromo-2-chloro-1,8-naphthyridine
Description
Significance of 1,8-Naphthyridine (B1210474) Scaffolds in Modern Organic Synthesis
The 1,8-naphthyridine core, a bicyclic heterocycle containing two nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry and materials science. rsc.orgkthmcollege.ac.in Its rigid structure and the specific orientation of its nitrogen atoms make it an excellent ligand for coordinating with metal ions. wikipedia.org This fundamental property has been exploited in the development of various chemical tools and catalysts.
Furthermore, the 1,8-naphthyridine framework is a core component of numerous biologically active compounds. rsc.orgscilit.com Derivatives have shown a wide array of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. rsc.orgnih.gov The development of synthetic methods to access and modify this scaffold is therefore a highly active area of research, aiming to generate novel molecules with tailored functions. kthmcollege.ac.inorganic-chemistry.org
Table 1: Properties of the Parent 1,8-Naphthyridine Scaffold This interactive table provides basic chemical data for the foundational compound, 1,8-Naphthyridine.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1,8-Naphthyridine | wikipedia.org |
| Chemical Formula | C₈H₆N₂ | wikipedia.org |
| Molar Mass | 130.15 g/mol | wikipedia.org |
| Appearance | Yellow solid | wikipedia.org |
| Melting Point | 98–99 °C | wikipedia.org |
| CAS Number | 254-60-4 | wikipedia.org |
Strategic Role of Halogenation in Heterocyclic Synthesis and Derivatization
Halogenation is a fundamental and powerful strategy in organic synthesis. Introducing halogen atoms (F, Cl, Br, I) onto a molecule, such as a heterocyclic ring, provides a "handle" for further chemical transformations. libretexts.org These carbon-halogen bonds can be selectively converted into other functional groups through various reactions, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). nih.gov
This late-stage functionalization approach is highly valuable as it allows for the rapid diversification of complex molecules from a common halogenated intermediate. nih.gov In the context of 1,8-naphthyridines, halogenation enables chemists to explore the structure-activity relationships of derivatives by systematically modifying different positions on the ring. nih.gov The choice of halogen is also critical, as it influences not only the reactivity of the C-X bond but also the electronic properties of the entire molecule.
Structural and Electronic Considerations of Dihalo-1,8-Naphthyridines
The introduction of two halogen atoms onto the 1,8-naphthyridine ring, as in 3-Bromo-2-chloro-1,8-naphthyridine, creates a substrate with distinct electronic and reactive properties. The positions of the halogens are critical. The 1,8-naphthyridine ring is an electron-deficient system, and this effect is most pronounced at the positions alpha (C2 and C7) and gamma (C4 and C5) to the ring nitrogens. nih.gov
Consequently, a halogen at the 2-position, like the chlorine in the target molecule, is situated at a highly electron-poor site. This makes it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgresearchgate.net The presence of a second halogen, a bromine atom at the 3-position, further modulates the electronic landscape. Halogens exert a strong electron-withdrawing inductive effect, which can lower the energy of the molecule's frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com A lower LUMO energy makes the ring system more electrophilic and thus more reactive toward nucleophiles. wuxiapptec.com
Computational studies on related chlorodiazines and chloropyridines show that the LUMO or LUMO+1 energy levels are excellent predictors of reactivity in nucleophilic substitution reactions. wuxiapptec.com For this compound, the chlorine at the 2-position and the bromine at the 3-position offer differential reactivity. The C-Br bond is generally weaker and more readily cleaved in many cross-coupling reactions than the C-Cl bond, allowing for selective functionalization at the 3-position while leaving the 2-chloro group intact for a subsequent, different reaction.
Research Trajectory and Focus on this compound
While specific research focused exclusively on this compound is not widespread, its logical position in synthetic chemistry is clear. The synthesis of its direct precursor, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569), has been reported via the Vilsmeier-Haack reaction. researchgate.net This precursor serves as a versatile starting point for building more complex structures.
Table 2: Key Synthetic Reactions for 1,8-Naphthyridine Precursors This interactive table outlines established methods for synthesizing key starting materials for halogenated 1,8-naphthyridines.
| Reaction Name | Description | Starting Materials | Product Type | Source |
|---|---|---|---|---|
| Vilsmeier-Haack Reaction | A method to formylate an activated aromatic ring, followed by cyclization to create the chloro-aldehyde functionality. | N-(pyridin-2-yl)acetamide, POCl₃, DMF | 2-Chloro-3-formyl-1,8-naphthyridine | researchgate.net |
| Friedländer Synthesis | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. | 2-Aminonicotinaldehyde, Carbonyl compounds | Substituted 1,8-naphthyridines | rsc.orgkthmcollege.ac.in |
| Combes Reaction | Acid-catalyzed condensation of an arylamine with a β-diketone. | 2,6-Diaminopyridine, 1,3-Diketones | 2,7-Disubstituted-1,8-naphthyridines | rsc.org |
The deliberate synthesis of a 3-bromo-2-chloro derivative represents a strategic approach to orthogonal synthesis. This strategy involves creating a molecule with two reactive sites that can be addressed independently under different reaction conditions. A researcher would likely synthesize this compound to perform sequential cross-coupling reactions. For instance, a Suzuki coupling might be performed selectively at the more reactive C-Br bond at position 3, followed by a different transformation, such as a Buchwald-Hartwig amination, at the C-Cl bond at position 2. This stepwise approach allows for the controlled and precise construction of highly complex, multi-substituted 1,8-naphthyridine derivatives that would be difficult to access through other means.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4BrClN2 |
|---|---|
Molecular Weight |
243.49 g/mol |
IUPAC Name |
3-bromo-2-chloro-1,8-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-6-4-5-2-1-3-11-8(5)12-7(6)10/h1-4H |
InChI Key |
CCMZDIDDMIQLJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 2 Chloro 1,8 Naphthyridine and Analogous Halogenated 1,8 Naphthyridines
Classical Cyclization Approaches to the 1,8-Naphthyridine (B1210474) Core
The formation of the fundamental 1,8-naphthyridine ring system can be accomplished through several established cyclization reactions. These methods often involve the condensation of a substituted aminopyridine with a carbonyl compound.
Friedländer Reaction Modifications and Optimizations
The Friedländer annulation is a widely utilized and effective method for synthesizing 1,8-naphthyridines. ekb.eg It typically involves the reaction of an ortho-aminopyridine carboxaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. ekb.eg
Recent advancements have focused on developing more environmentally friendly and efficient modifications to the classical Friedländer reaction. One such approach involves the use of ionic liquids as both catalysts and solvents. For instance, basic ionic liquids like [Bmmim][Im] have demonstrated significant catalytic activity in the synthesis of 1,8-naphthyridyl derivatives. acs.org The reaction conditions can be optimized by adjusting the type of ionic liquid, reaction time, and temperature to achieve high yields. acs.orgnih.gov Another green approach utilizes water as a solvent, which is advantageous due to its low cost, safety, and environmental friendliness. nih.govrsc.org The use of a biocompatible ionic liquid, choline (B1196258) hydroxide (B78521) (ChOH), as a metal-free and non-toxic catalyst in water has been reported for the gram-scale synthesis of 1,8-naphthyridines. nih.govresearchgate.net This method is a one-step process with relatively easy product separation. researchgate.net
| Catalyst/Solvent System | Reactants | Conditions | Yield | Reference |
| [Bmmim][Im] | 2-amino-3-pyridinecarboxaldehyde, 2-phenylacetophenone | 80 °C, 24 h | High | acs.org |
| Choline hydroxide (ChOH)/H₂O | 2-aminonicotinaldehyde, Acetone | Room Temperature, 6 h | - | nih.gov |
| Choline hydroxide (ChOH)/H₂O | 2-aminonicotinaldehyde, 1-ethylpiperidin-4-one | 50 °C, 10 h | 96% | nih.gov |
Table 1: Examples of Modified Friedländer Reactions for 1,8-Naphthyridine Synthesis
Vilsmeier-Haack Cyclization in Naphthyridine Synthesis
The Vilsmeier-Haack reaction provides a versatile route to formylated and subsequently cyclized heterocyclic compounds. thieme-connect.comorganic-chemistry.org In the context of 1,8-naphthyridine synthesis, this reaction is employed to construct the pyridone ring fused to a pyridine (B92270) core. A key application is the synthesis of 2-chloro-3-formyl-1,8-naphthyridine from N-(pyridin-2-yl)acetamide. ekb.egresearchgate.netekb.eg The reaction proceeds by treating the acetamide (B32628) derivative with the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.netyoutube.com This process facilitates an intramolecular cyclization to yield the chlorinated and formylated naphthyridine scaffold. ekb.eg The Vilsmeier-Haack reaction is a powerful tool for introducing both a chlorine atom at the 2-position and a formyl group at the 3-position in a single synthetic sequence. researchgate.netekb.eg
Thermal Cyclization of Aminopyridines with Carbonyl Compounds
Thermal cyclization represents a direct method for the synthesis of the 1,8-naphthyridine core. This approach involves the high-temperature reaction of an aminopyridine derivative with a suitable carbonyl compound. For example, the chemoselective cyclization of aminonicotinic acid derivatives can lead to the formation of 1,8-naphthyridin-2-ones. nih.gov This transformation is believed to proceed through a potential intramolecular azadiene-ketene electrocyclization reaction. nih.gov While effective, thermal methods often require high energy input and may lack the regioselectivity seen in other approaches.
Multi-component Reactions for Naphthyridine Framework Construction
Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecular scaffolds like 1,8-naphthyridines. kthmcollege.ac.inorganic-chemistry.org These reactions involve the simultaneous combination of three or more starting materials in a single pot to form the final product, which incorporates the majority of the atoms from the reactants.
A notable example is the three-component condensation of a substituted 2-aminopyridine, an aldehyde, and a compound with an active methylene (B1212753) group, such as malononitrile (B47326) or an alkyl cyanoacetate. organic-chemistry.orgorganic-chemistry.org This reaction can be catalyzed by N-bromosulfonamides, acting as Lewis acids, under mild, room temperature conditions to afford substituted 1,8-naphthyridine derivatives in good yields. organic-chemistry.org The choice of solvent and catalyst is crucial for optimizing the reaction, with acetonitrile (B52724) often being the preferred solvent. organic-chemistry.org
Table 2: Multi-component Synthesis of 1,8-Naphthyridine Derivatives
Introduction of Halogen Substituents
Once the 1,8-naphthyridine core is established, the introduction of halogen atoms at specific positions is a critical step in the synthesis of compounds like 3-bromo-2-chloro-1,8-naphthyridine.
Regioselective Bromination Strategies
The regioselective introduction of a bromine atom onto the 1,8-naphthyridine ring is a key challenge. The position of bromination is influenced by the existing substituents on the ring, which direct the electrophilic attack of the brominating agent. For instance, the bromination of 8-substituted quinolines, a related heterocyclic system, has been studied to understand the directing effects of different functional groups. acgpubs.org In the case of 2-chloro-1,8-naphthyridine (B101967), the chlorine atom at the 2-position and the nitrogen atoms within the ring system will influence the regioselectivity of bromination. Electrophilic brominating agents such as N-bromosuccinimide (NBS) are commonly employed. nih.gov The reaction conditions, including the solvent and temperature, can be optimized to favor the formation of the desired 3-bromo isomer.
Regioselective Chlorination Strategies
The precise placement of a chlorine atom on the 1,8-naphthyridine ring is crucial for the development of targeted therapeutic agents and functional materials. One of the primary methods for achieving regioselective chlorination is the Vilsmeier-Haack reaction. This reaction, when applied to N-(pyridin-2-yl)acetamide, yields 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569). researchgate.netekb.egresearchgate.netekb.eg The process involves the use of a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl3) and a tertiary amide like dimethylformamide (DMF). ekb.egresearchgate.netekb.eg The reaction proceeds through the formation of a key intermediate which then undergoes cyclization to afford the chlorinated naphthyridine derivative. researchgate.net The regioselectivity of this reaction is noteworthy, consistently producing the 2-chloro-3-formyl derivative.
Another approach to regioselective chlorination involves the modification of pre-existing 1,8-naphthyridine cores. For instance, 2,4-dihydroxy-1,8-naphthyridines can be synthesized and subsequently chlorinated. The reaction of substituted 2-aminopyridines with diethylmalonate can yield various 2,4-dihydroxy-1,8-naphthyridines. researchgate.net These dihydroxy derivatives can then be subjected to chlorination to introduce chlorine atoms at specific positions, although the direct synthesis of this compound via this route is not explicitly detailed.
Sequential Halogenation Techniques for Differential Substitution
The synthesis of di-halogenated 1,8-naphthyridines with different halogens, such as this compound, requires sequential halogenation strategies. A common approach begins with the synthesis of a monochlorinated precursor, such as 2-chloro-1,8-naphthyridine-3-carbaldehyde, as described in the previous section. researchgate.netekb.eg This intermediate can then undergo further functionalization.
Following the formation of the 2-chloro derivative, bromination can be carried out to introduce a bromine atom at the 3-position. For instance, chalcone (B49325) derivatives of 2-chloro-3-formyl-1,8-naphthyridine can be synthesized and subsequently brominated to afford the corresponding dibromide compounds. researchgate.net While this example illustrates the principle of sequential halogenation on a side chain, similar strategies can be adapted to directly halogenate the naphthyridine ring.
Advanced Synthetic Approaches for Halogenated 1,8-Naphthyridines
Recent advancements in synthetic organic chemistry have led to the development of more efficient, environmentally friendly, and versatile methods for the synthesis of halogenated 1,8-naphthyridines.
Catalyst-Free and Environmentally Conscious Syntheses
In a move towards greener chemistry, researchers have explored catalyst-free and solvent-free conditions for the synthesis of 1,8-naphthyridine derivatives. A notable example is the synthesis of 2-(2-(3-nitrophenyl)-1,8-naphthyridin-3-yl)-5-aryl-1,3,4-oxadiazole derivatives, which can be achieved through a grinding method without the use of a catalyst. researchgate.net This solid-state reaction demonstrates the potential for developing more sustainable synthetic routes.
Furthermore, the use of water as a solvent in the Friedländer reaction for the synthesis of 1,8-naphthyridines represents a significant step towards environmentally benign processes. nih.govrsc.orgacs.org This method, which can be performed on a gram scale, often utilizes an inexpensive and biocompatible ionic liquid as a catalyst. nih.govacs.org While not directly focused on halogenated derivatives, these green methodologies provide a foundation for developing more eco-friendly syntheses of halogenated 1,8-naphthyridines.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 1,8-naphthyridines. researchgate.netrasayanjournal.co.in The Friedländer condensation, a key reaction for constructing the 1,8-naphthyridine core, can be significantly enhanced under microwave irradiation, often in solvent-free conditions with a catalyst like ammonium (B1175870) acetate. This method offers a rapid and efficient route to 1,8-naphthyridine derivatives in high yields (80-92%) within a short reaction time (2-5 minutes).
Microwave irradiation has also been successfully employed in the synthesis of various substituted 1,8-naphthyridines, including the preparation of azetidinone derivatives. rasayanjournal.co.in These protocols highlight the potential of microwave technology to facilitate the synthesis of complex halogenated 1,8-naphthyridines by reducing reaction times and potentially improving regioselectivity.
One-Pot Reaction Sequences for Polyfunctionalized Derivatives
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and resource utilization. Several one-pot methodologies have been developed for the synthesis of polyfunctionalized 1,8-naphthyridines. researchgate.netnih.govresearchgate.net For example, annulated 1,8-naphthyridines can be synthesized in a one-pot reaction involving an aromatic aldehyde, malononitrile dimer, and enehydrazinoketone. researchgate.netresearchgate.net
Another example is the one-pot synthesis of novel pyrrolo[1',5'-a]-1,8-naphthyridine compounds through the reaction of 1,8-naphthyridines with an aliphatic anhydride. ias.ac.in These one-pot strategies can be adapted to incorporate halogenated starting materials or reagents, providing a direct and efficient pathway to complex halogenated 1,8-naphthyridine derivatives.
Reaction Mechanisms and Mechanistic Investigations of 3 Bromo 2 Chloro 1,8 Naphthyridine
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic rings like the 1,8-naphthyridine (B1210474) system. The presence of both bromine and chlorine atoms on the scaffold of 3-Bromo-2-chloro-1,8-naphthyridine introduces elements of selectivity and differential reactivity that are crucial for its synthetic utility.
In the context of SNAr reactions, the halogen at the C-2 position of the 1,8-naphthyridine ring is generally more susceptible to substitution than the halogen at the C-3 position. This enhanced reactivity at C-2 is attributed to the electronic influence of the adjacent nitrogen atom in the pyridine (B92270) ring, which helps to stabilize the intermediate Meisenheimer complex formed during the nucleophilic attack. This stabilization is more pronounced for a substituent at an ortho or para position relative to the ring nitrogen. In the case of this compound, the chlorine atom is at the more activated C-2 position.
The nature of the halogen atom itself also plays a critical role in determining its lability as a leaving group in SNAr reactions. Contrary to the trend observed in SN1 and SN2 reactions where iodide is the best leaving group, in SNAr, fluoride (B91410) is often the most readily displaced halogen. masterorganicchemistry.com This is because the rate-determining step in SNAr is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the attack by a nucleophile. masterorganicchemistry.com Between chlorine and bromine, the differences in reactivity are often less pronounced and can be influenced by other factors such as the nature of the nucleophile and the reaction conditions. masterorganicchemistry.comnih.gov
Reaction conditions, including the choice of solvent, temperature, and the nature of the nucleophile, can significantly impact the course and efficiency of SNAr reactions. For instance, polar aprotic solvents are generally preferred as they can solvate the charged intermediate, thereby stabilizing it and facilitating the reaction.
The differential reactivity of the C-2 and C-3 positions in this compound allows for regioselective and chemoselective transformations. By carefully selecting the reaction conditions and the nucleophile, it is often possible to selectively substitute one halogen over the other. For instance, a less reactive nucleophile or milder reaction conditions might favor substitution at the more activated C-2 position, leaving the C-3 bromine intact for subsequent functionalization. This selectivity is a key feature that makes this compound a valuable building block in the synthesis of more complex molecules. In a study on a related dihalogenated quinoline (B57606), sequential Buchwald-Hartwig amination was achieved by exploiting the differential reactivity of the chloro and bromo substituents, allowing for controlled functionalization. acs.org
Metal-Catalyzed Cross-Coupling Reaction Mechanisms
Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a versatile substrate for these reactions, with the two different halogens providing opportunities for selective and sequential couplings.
Palladium-catalyzed cross-coupling reactions are among the most widely used methods for constructing complex molecular architectures. nih.govlumenlearning.com The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. lumenlearning.comlibretexts.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.orgwikipedia.org For this compound, either the bromo or the chloro substituent can participate in the coupling. The choice of catalyst, ligands, and reaction conditions can often be tuned to achieve selective coupling at one position over the other. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in the oxidative addition step, which is typically the rate-determining step. This allows for selective Suzuki-Miyaura coupling at the C-3 position.
Heck Reaction: The Heck reaction couples an organohalide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond often allows for selective Heck vinylation at the C-3 position of this compound. The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. libretexts.org
Stille Reaction: The Stille reaction utilizes an organotin reagent as the coupling partner. wikipedia.orglibretexts.org It is known for its tolerance of a wide range of functional groups. uwindsor.ca The reactivity difference between the C-Br and C-Cl bonds can be exploited for selective Stille couplings. The mechanism follows the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Negishi Coupling: This reaction employs an organozinc reagent. wikipedia.orgorganic-chemistry.org It is a powerful method for C-C bond formation and can be applied to substrates like this compound. nih.gov The higher reactivity of the C-Br bond generally directs the initial coupling to the C-3 position.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It has become a premier method for the synthesis of arylamines. wikipedia.org The differential reactivity of the halogens in this compound can be harnessed to achieve selective amination, typically at the more reactive C-Br bond first.
The table below summarizes the general reactivity patterns and conditions for these palladium-catalyzed reactions with dihaloarenes.
| Reaction | Typical Reagent | General Reactivity Order | Potential for Selectivity |
| Suzuki-Miyaura | Organoboron | C-I > C-Br > C-OTf > C-Cl | High |
| Heck | Alkene | C-I > C-Br > C-Cl | High |
| Stille | Organotin | C-I > C-OTf > C-Br >> C-Cl | High |
| Negishi | Organozinc | C-I > C-Br > C-Cl | High |
| Buchwald-Hartwig | Amine | C-I > C-Br > C-OTf > C-Cl | High |
This table provides a generalized overview. Specific outcomes can be highly dependent on the substrate, catalyst, ligands, and reaction conditions.
A study on 3,5-dibromo-2-aminopyridine demonstrated that in palladium-catalyzed C,N-cross coupling, the coupling preferentially occurred at the 3-position. nih.gov This suggests that in this compound, the C-3 bromo substituent would likely be more reactive in such transformations.
While palladium is the most common catalyst for cross-coupling reactions, other transition metals, such as iridium, have also been employed for unique transformations of nitrogen-containing heterocycles. Iridium catalysts have been shown to be effective in hydrogen transfer reactions. nih.govmdpi.com For instance, an iridium-catalyzed hydrogen transfer strategy has been developed for the functionalization of 1,8-naphthyridines. nih.govmdpi.com This type of reactivity offers an alternative pathway for modifying the 1,8-naphthyridine core, potentially leading to novel derivatives of this compound. Iridium has also been utilized in three-component coupling reactions, showcasing its versatility in forming multiple bonds in a single operation. researchgate.net
Chemoselective Activation of Halogenated Naphthyridines in Cross-Coupling
In dihalogenated heteroaromatic compounds such as this compound, the differential reactivity of the carbon-halogen bonds can be exploited to achieve chemoselective functionalization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reactions. nih.govbeilstein-journals.org The generally accepted reactivity order for halogens in the crucial oxidative addition step with a Pd(0) catalyst is I > Br > Cl > F. Consequently, the C-Br bond at the C3 position is significantly more reactive than the C-Cl bond at the C2 position. This intrinsic difference allows for the selective substitution of the bromine atom while leaving the chlorine atom intact.
The mechanism for a Suzuki-Miyaura coupling at the C3 position commences with the oxidative addition of the C-Br bond to a low-valent palladium(0) complex, forming a Pd(II)-naphthyridinyl intermediate. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the 3-substituted-2-chloro-1,8-naphthyridine product, regenerating the Pd(0) catalyst. rsc.orgresearchgate.net
While the inherent reactivity difference is the primary driver of selectivity, reaction conditions can be fine-tuned to enhance or, in some cases, alter this preference. nih.gov Factors influencing this selectivity include the nature of the palladium catalyst and its ligands, the base employed, and the solvent system. For instance, sterically bulky phosphine (B1218219) ligands can favor oxidative addition at the less hindered position, although in this specific compound, the electronic difference between Br and Cl is the dominant factor. nih.gov
Table 1: Factors Influencing Chemoselective Cross-Coupling of Dihalonaphthyridines
| Factor | Influence on Chemoselectivity (C-Br vs. C-Cl) | Mechanistic Rationale |
|---|---|---|
| Inherent Bond Reactivity | Strongly favors reaction at the C-Br bond. | The C-Br bond is weaker and more easily cleaved during oxidative addition to the Pd(0) catalyst compared to the C-Cl bond. |
| Catalyst/Ligand System | Can modulate reactivity. Bulky ligands may influence site access, but electronic effects usually dominate. | The ligand sphere around the palladium center affects its electronic properties and steric accessibility, influencing the rate of oxidative addition. nih.gov |
| Reaction Temperature | Higher temperatures can lead to reduced selectivity and potential reaction at the C-Cl bond. | Increased thermal energy can overcome the activation barrier for the less favorable C-Cl bond cleavage. |
| Base | The choice of base is crucial for the transmetalation step and can influence catalyst stability and overall efficiency. | The base facilitates the formation of the active boronate species in Suzuki couplings and is essential for the elimination step in Heck reactions. |
C-H Functionalization Pathways
C-H functionalization represents a powerful strategy for derivatizing heterocyclic scaffolds by directly converting a C-H bond into a C-C or C-heteroatom bond, bypassing the need for pre-functionalized substrates. nih.gov For the 1,8-naphthyridine ring system, several C-H functionalization mechanisms are theoretically possible, with the most common being the concerted metalation-deprotonation (CMD) pathway. researchgate.netyoutube.com
The electronic landscape of the 1,8-naphthyridine nucleus is characterized by electron-deficient carbon atoms due to the electronegativity of the two nitrogen atoms. This generally makes the C-H bonds at positions 4, 5, and 7 susceptible to activation. The CMD mechanism, often facilitated by palladium, rhodium, or ruthenium catalysts, involves a transition state where the metal center coordinates to the heterocycle while a ligand (often a carboxylate or carbonate) abstracts a proton. researchgate.netorganic-chemistry.org
In the context of this compound, the remaining C-H bonds are at C4, C5, C6, and C7. The directing effect of the ring nitrogens typically favors functionalization at the C4 and C5/C7 positions. The specific site of functionalization can be controlled through the use of directing groups or by leveraging the intrinsic electronic biases of the substrate and the steric environment of the catalyst. nih.govorganic-chemistry.org For instance, a rhodium(III)-catalyzed C-H activation process often involves an amide-directed cyclometalation, leading to highly regioselective annulation. organic-chemistry.org Without a directing group, achieving selectivity among the available C-H bonds can be challenging and depends on subtle differences in acidity and steric accessibility.
Condensation Reaction Mechanisms in Naphthyridine Formation and Derivatization
Condensation reactions are fundamental to the synthesis of the 1,8-naphthyridine core itself. The most prominent method is the Friedländer annulation, which involves the base- or acid-catalyzed condensation of a 2-amino-pyridine derivative bearing a carbonyl group at the 3-position with a compound containing an active methylene (B1212753) group (e.g., a ketone or aldehyde). acs.orgnih.govorganic-chemistry.org
A plausible synthetic route to a precursor for this compound could involve a Vilsmeier-Haack reaction. This reaction transforms an activated aromatic compound into a formyl derivative using a Vilsmeier reagent (formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide). Specifically, the cyclization of N-(pyridin-2-yl) acetamide (B32628) with phosphorus oxychloride and DMF can produce 2-chloro-3-formyl-1,8-naphthyridine. ekb.eg
The mechanism proceeds as follows:
Formation of the electrophilic Vilsmeier reagent, chloroiminium cation [ClCH=N(CH3)2]+.
Electrophilic attack of the Vilsmeier reagent on the electron-rich pyridine ring of the N-(pyridin-2-yl) acetamide, followed by cyclization.
Subsequent elimination and hydrolysis steps lead to the formation of the formyl group at C3 and chlorination at the C2 position, yielding the 2-chloro-3-formyl-1,8-naphthyridine. ekb.eg
This intermediate can then be further modified. For instance, a Claisen-Schmidt condensation of the 3-formyl group with various ketones can produce α,β-unsaturated carbonyl derivatives (chalcones). ekb.eg
Table 2: Key Condensation Reactions for 1,8-Naphthyridine Synthesis
| Reaction Name | Reactants | General Mechanism | Relevance |
|---|---|---|---|
| Friedländer Annulation | 2-aminonicotinaldehyde (or ketone) + Active methylene compound | Initial aldol (B89426) condensation followed by cyclization via intramolecular attack of the amino group on the carbonyl, and subsequent dehydration to form the pyridine ring. nih.gov | A primary and versatile method for constructing the core 1,8-naphthyridine skeleton. acs.orgrsc.org |
| Vilsmeier-Haack Reaction | N-(pyridin-2-yl) acetamide + POCl₃/DMF | Electrophilic substitution by the Vilsmeier reagent followed by intramolecular cyclization and chlorination. | A direct route to key precursors like 2-chloro-3-formyl-1,8-naphthyridine. ekb.eg |
| Combes quinoline synthesis (adapted) | 2-aminopyridine + β-diketone | Formation of a β-aminoenone intermediate, followed by acid-catalyzed cyclization and dehydration. | A classic method adaptable for naphthyridine synthesis. nih.gov |
Intramolecular Cyclization and Ring-Closure Mechanisms
The formation of the 1,8-naphthyridine ring system frequently relies on an intramolecular cyclization step as the final key transformation. These reactions construct the second pyridine ring onto an existing, suitably substituted pyridine precursor. researchgate.net
One such strategy involves the treatment of 3-(cyanomethyl)pyridine-2-carbonitrile with a reagent like an alkoxide or hydrogen bromide. thieme-connect.de In the presence of HBr, the nitrile groups are likely activated, facilitating an intramolecular attack. The proposed mechanism involves the protonation of one nitrile group, which is then attacked by the nitrogen of the other nitrile group, leading to a cascade of reactions that result in the formation of the fused ring system. This method can yield aminonaphthyridines. thieme-connect.de
Another advanced approach is the aza-Wittig/electrocyclic ring closure strategy. researchgate.net This involves the reaction of an iminophosphorane (generated from an azide) with a carbonyl compound to form a carbodiimide (B86325) or a similar unsaturated intermediate. This intermediate then undergoes a thermally or photochemically induced 6π-electrocyclic ring closure to form the dihydronaphthyridine, which subsequently aromatizes to the final 1,8-naphthyridine product. researchgate.net This powerful method allows for the synthesis of complex and highly substituted naphthyridine derivatives.
Table 3: Intramolecular Cyclization Strategies for Naphthyridine Ring Formation
| Strategy | Precursor Type | Key Mechanistic Step | Reference |
|---|---|---|---|
| Dinitrile Cyclization | Substituted pyridine with two nitrile groups (e.g., 3-(cyanomethyl)pyridine-2-carbonitrile) | Acid (HBr) or base (alkoxide) catalyzed intramolecular attack of one nitrile group onto the other activated nitrile. | thieme-connect.de |
| Aza-Wittig/Electrocyclization | Pyridine substituted with an azide (B81097) and a carbonyl-containing side chain | Formation of an iminophosphorane followed by an intramolecular aza-Wittig reaction to create a conjugated system, which then undergoes a 6π-electrocyclic ring closure. | researchgate.net |
| Benzyne-type Mechanism | 3-Bromopyridine with a nucleophilic side chain | Formation of a pyridyne intermediate via strong base, followed by intramolecular nucleophilic attack. | vaia.com |
Derivatization and Functionalization Strategies Utilizing 3 Bromo 2 Chloro 1,8 Naphthyridine As a Precursor
Selective Functionalization through Differential Halogen Reactivity
The presence of both a bromine and a chlorine atom on the 1,8-naphthyridine (B1210474) ring at positions 3 and 2, respectively, allows for a range of selective chemical transformations. The inherent differences in the reactivity of the C-Br and C-Cl bonds, primarily dictated by their bond dissociation energies, form the basis for this selectivity.
Selective Displacement of Chloro vs. Bromo Substituents
In dihalogenated heterocyclic compounds, the carbon-halogen bond strength typically follows the order C-Cl > C-Br. This difference enables the selective reaction at the more labile C-Br bond under appropriate conditions, leaving the C-Cl bond intact for subsequent transformations. Conversely, the chloro group at the 2-position of the 1,8-naphthyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom. wikipedia.orgbyjus.commasterorganicchemistry.com This electronic activation can sometimes override the inherent bond strength differences, allowing for selective displacement of the chloro group by strong nucleophiles.
For instance, in related dihalogenated heteroarenes, site-selectivity in cross-coupling reactions is often observed at the halogen atom that is more activated by the heteroatom through bond polarization. organic-chemistry.org The choice of catalyst and reaction conditions can further influence this selectivity.
Installation of Nitrogenous Moieties via Amination and Amidation
The introduction of amino and amido groups is a common strategy in the development of pharmacologically active compounds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. nih.gov In the context of 3-Bromo-2-chloro-1,8-naphthyridine, the differential reactivity of the two halogen atoms can be exploited for selective amination.
While specific studies on the direct amination of this compound are not extensively documented in readily available literature, general principles suggest that palladium-catalyzed amination would preferentially occur at the C-Br bond. The reaction of 3-halo-2-aminopyridines with various amines has been shown to be effective using palladium catalysts with specialized phosphine (B1218219) ligands. nih.gov
Furthermore, nucleophilic aromatic substitution can be employed to introduce amino groups. For example, the reaction of 2-chloro-1,8-naphthyridine (B101967) derivatives with amines can lead to the corresponding 2-amino-1,8-naphthyridines. youtube.com In a related transformation, 2-amino-7-chloro-1,8-naphthyridine has been shown to react with 2-bromophenol (B46759) in the presence of potassium hydroxide (B78521) to yield 2-amino-7-(2-bromophenoxy)-1,8-naphthyridine, demonstrating the susceptibility of the chloro group to nucleophilic displacement. prepchem.com
Amidation reactions, which introduce an amide functionality, can also be achieved through palladium catalysis, providing access to a different class of derivatives.
Alkoxylation and Cyano Group Introduction
The introduction of alkoxy and cyano groups can significantly alter the physicochemical properties of the 1,8-naphthyridine core. Alkoxylation, the substitution with an alkoxy group, can be achieved through nucleophilic aromatic substitution. The activated 2-chloro position is a likely site for such reactions with alkoxides. For instance, the reaction of 2-chloro-3-formyl-1,8-naphthyridine with alcohols in the presence of N-iodosuccinimide and potassium carbonate can lead to the formation of 3-alkoxycarbonyl-1,8-naphthyridine derivatives, showcasing a transformation at the 3-position, though not a direct alkoxylation of a halogen. eurjchem.com
The cyano group can be introduced through palladium-catalyzed cyanation reactions. While specific examples for this compound are scarce, the reaction of 2-chloro-3-formyl-1,8-naphthyridine with sodium azide (B81097) leads to a tetrazolo derivative via an unstable 2-azido intermediate, indicating the reactivity of the chloro group towards nitrogen nucleophiles which can be a precursor for cyano groups. researchgate.net
Introduction of Carbon-Carbon Bonds via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C bonds, enabling the introduction of a wide array of carbon-based substituents onto the 1,8-naphthyridine scaffold.
Aryl and Alkyl Substituent Incorporation
The Suzuki-Miyaura coupling is a widely used method for the introduction of aryl and some alkyl groups. This reaction typically involves the coupling of an organoboron reagent with a halide in the presence of a palladium catalyst and a base. The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions suggests that the Suzuki-Miyaura reaction on this compound would likely occur selectively at the 3-position. A study on a related 6-bromo-1,8-naphthyridine derivative demonstrated a successful Suzuki coupling with phenylboronic acid to yield the 6-phenylnaphthyridine. clockss.org This provides a strong indication that a similar strategy would be effective for the 3-bromo position of the target compound.
The introduction of alkyl groups can be more challenging but can be achieved through specific cross-coupling protocols, sometimes utilizing organozinc reagents in Negishi couplings.
Vinyl and Alkynyl Functionalization
Vinyl and alkynyl groups are valuable functionalities that can be introduced via Heck and Sonogashira couplings, respectively. The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. Similar to the Suzuki coupling, the Heck reaction is expected to proceed selectively at the C-Br bond of this compound. A Heck protocol has been successfully applied to a 6-bromo-1,8-naphthyridine derivative, indicating its feasibility for the 3-position. clockss.org
The Sonogashira coupling, which joins a terminal alkyne with a halide, is another powerful tool for extending the carbon framework. This reaction is also anticipated to occur preferentially at the more reactive C-Br bond. The synthesis of various vinyl-1,8-naphthyridine derivatives has been reported, showcasing the utility of such functionalization. nih.gov
The selective functionalization at either the bromo or chloro position opens up avenues for sequential cross-coupling reactions, allowing for the controlled and stepwise introduction of different aryl, alkyl, vinyl, or alkynyl moieties, thereby creating a diverse library of substituted 1,8-naphthyridine derivatives for various applications.
Carbonylation and Carboxylation Reactions
The introduction of carbonyl and carboxyl functionalities onto the 1,8-naphthyridine scaffold is a crucial step for creating versatile intermediates for further derivatization. While direct carbonylation and carboxylation of this compound are not extensively documented, the synthesis of related structures, such as 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569), provides valuable insights into these transformations.
The Vilsmeier-Haack reaction, a well-established method for formylation, can be employed to introduce a formyl group at the C3 position of a suitable 1,8-naphthyridine precursor. For instance, the treatment of N-(pyridin-2-yl) acetamides with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) leads to the formation of 2-chloro-1,8-naphthyridine-3-carbaldehydes. researchgate.netresearchgate.netekb.eg This reaction proceeds through electrophilic substitution onto the electron-rich pyridine (B92270) ring, followed by cyclization and subsequent chlorination. The presence of electron-donating groups on the pyridine ring of the starting material can facilitate this cyclization.
The resulting 2-chloro-1,8-naphthyridine-3-carbaldehyde is a stable and versatile intermediate. The aldehyde functionality can be further oxidized to a carboxylic acid or converted to an ester, while the chloro group at the C2 position remains available for subsequent nucleophilic substitution or cross-coupling reactions.
Further Elaboration of Introduced Functionalities
Once a functional group, such as a formyl or carboxyl group, has been introduced at the C3 position of the 2-chloro-1,8-naphthyridine core, a wide array of subsequent transformations can be performed to generate a diverse library of derivatives.
The aldehyde group of 2-chloro-1,8-naphthyridine-3-carbaldehyde is particularly amenable to further reactions. For example, it can undergo condensation with various active methylene (B1212753) compounds in Claisen-Schmidt reactions to form α,β-unsaturated ketones (chalcones). researchgate.netekb.eg These chalcones, in turn, can be subjected to further modifications, such as iodination or bromination. researchgate.netekb.eg
Furthermore, the formyl group can be condensed with hydrazine (B178648) hydrate (B1144303) to yield the corresponding hydrazone. This hydrazone can then serve as a precursor for the construction of fused heterocyclic rings. For instance, treatment of 2-chloro-1,8-naphthyridine-3-carbaldehyde with sodium azide can lead to the formation of a tetrazolo[1,5-a] researchgate.netnaphthyridine system.
The chloro group at the C2 position also offers a handle for further functionalization. It can be displaced by various nucleophiles, such as sodium sulphide to introduce a mercapto group, which can exist in equilibrium with its thione tautomer. This thiol or thione functionality can then be used in subsequent reactions to build more complex heterocyclic systems.
Construction of Fused and Polycyclic Systems
The 1,8-naphthyridine scaffold can serve as a building block for the synthesis of more complex, fused polycyclic systems, which are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.netresearchgate.netnih.gov The derivatization strategies discussed previously, utilizing this compound as a precursor, provide access to key intermediates for such constructions.
One common strategy for the synthesis of fused systems involves the intramolecular cyclization of appropriately substituted 1,8-naphthyridine derivatives. For example, the introduction of functional groups at both the C2 and C3 positions allows for the formation of a new ring fused to the [b] face of the naphthyridine core.
The synthesis of thieno[2,3-b] researchgate.netnaphthyridines can be achieved through the reaction of a 2-mercapto-1,8-naphthyridine derivative with an α-haloketone or α-haloester, followed by intramolecular cyclization. aun.edu.eg For instance, a 2-mercapto-3-cyano-1,8-naphthyridine can react with ethyl chloroacetate (B1199739) to yield an intermediate that, upon treatment with a base, cyclizes to afford the corresponding thieno[2,3-b] researchgate.netnaphthyridine-2-carboxylate.
Similarly, the synthesis of furo[2,3-b] researchgate.netnaphthyridines can be envisioned starting from a 2-hydroxy-1,8-naphthyridine derivative. The reaction with an appropriate electrophile, such as an α-haloketone, would be followed by intramolecular cyclization to furnish the fused furan (B31954) ring. The synthesis of various furo[2,3-b]pyridines has been successfully achieved through palladium-catalyzed one-pot Sonogashira couplings followed by Wacker-type heteroannulations, a strategy that could potentially be adapted to the 1,8-naphthyridine system. nih.gov
The construction of pyrrolo[2,3-b] researchgate.netnaphthyridines , also known as 7-aza-9-deazapurines, is of particular interest due to their biological activities. nih.govresearchgate.net A synthetic approach could involve the reaction of a 2-amino-3-functionalized-1,8-naphthyridine with a suitable building block to construct the fused pyrrole (B145914) ring. A series of pyrrolo[2,3-b]pyridine derivatives bearing a 1,8-naphthyridin-2-one moiety have been synthesized and shown to possess potent antiproliferative activity. nih.gov
A summary of representative fused 1,8-naphthyridine systems is presented in the table below.
| Fused System | General Structure | Synthetic Precursor |
| Thieno[2,3-b] researchgate.netnaphthyridine | 2-Mercapto-1,8-naphthyridine derivative | |
| Furo[2,3-b] researchgate.netnaphthyridine | 2-Hydroxy-1,8-naphthyridine derivative | |
| Pyrrolo[2,3-b] researchgate.netnaphthyridine | 2-Amino-1,8-naphthyridine derivative |
Formation of N-Heterocyclic Carbene Ligands for Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as a prominent class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tunability. scripps.edursc.orgresearchgate.net The 1,8-naphthyridine framework can be incorporated into the structure of NHC precursors, leading to novel ligands with unique electronic and steric properties.
The synthesis of NHC precursors typically involves the formation of an azolium salt, which can then be deprotonated to generate the free carbene. rsc.orgnih.gov In the context of this compound, this precursor could potentially be elaborated to form a di-N-substituted 1,8-naphthyridinium salt.
One plausible synthetic route would involve the sequential substitution of the chloro and bromo groups with primary amines. The Buchwald-Hartwig amination reaction, a powerful tool for the formation of C-N bonds, could be employed for this purpose. researchgate.netresearchgate.netwikipedia.orglibretexts.orgrug.nl The differential reactivity of the C-Cl and C-Br bonds could allow for a selective, stepwise introduction of two different amine substituents. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This would allow for the initial substitution at the C3 position, followed by substitution at the C2 position under more forcing conditions.
The resulting 2,3-diamino-1,8-naphthyridine could then be cyclized with a suitable one-carbon synthon, such as triethyl orthoformate or formaldehyde, to construct the imidazolium (B1220033) ring fused to the [b] face of the 1,8-naphthyridine core. This would lead to the formation of a naphthyridino-annulated imidazolium salt, the direct precursor to the desired NHC ligand.
The deprotonation of this salt with a strong, non-nucleophilic base, such as potassium tert-butoxide or potassium hexamethyldisilazide (KHMDS), would then yield the free N-heterocyclic carbene. nih.gov This NHC could subsequently be used in the preparation of various transition metal complexes for catalytic applications. The rigid 1,8-naphthyridine backbone is expected to impart specific steric constraints on the resulting metal complexes, potentially influencing their catalytic activity and selectivity.
| Precursor Compound | Reaction Sequence | Target NHC Ligand |
| This compound | 1. Sequential Buchwald-Hartwig amination with two different primary amines. 2. Cyclization with a C1 synthon (e.g., triethyl orthoformate). 3. Deprotonation. | Naphthyridino-annulated N-Heterocyclic Carbene |
Computational and Theoretical Studies on 3 Bromo 2 Chloro 1,8 Naphthyridine and Its Derivatives
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are instrumental in providing a detailed understanding of the electronic properties and geometric structure of molecules. These methods, particularly those based on Density Functional Theory (DFT), have become a standard tool for chemists to complement experimental findings.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a computational method that has proven to be highly effective for the geometry optimization and energy calculations of organic molecules, including heterocyclic systems like 1,8-naphthyridine (B1210474) derivatives. ias.ac.inias.ac.in The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for this purpose, often in conjunction with basis sets like 6-311++G(d,p) to ensure a high level of accuracy. researchgate.netnih.gov
For 3-Bromo-2-chloro-1,8-naphthyridine, a DFT-based geometry optimization would predict the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized structure would provide key information on bond lengths, bond angles, and dihedral angles. For instance, in related heterocyclic systems, DFT calculations have been shown to provide geometric parameters that are in good agreement with experimental data obtained from X-ray crystallography. nih.gov The presence of the bulky bromine and chlorine atoms on the naphthyridine ring is expected to induce some degree of steric strain, which would be reflected in the optimized geometry.
Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Studies
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov
In the case of this compound, the HOMO is expected to be primarily located on the electron-rich naphthyridine ring system, while the LUMO is likely to be distributed over the entire molecule, with significant contributions from the carbon atoms attached to the electron-withdrawing halogen atoms. The presence of the bromo and chloro substituents is expected to lower the energy of both the HOMO and LUMO compared to the parent 1,8-naphthyridine, and to modulate the HOMO-LUMO gap. For example, in studies of other substituted naphthyridines, the HOMO and LUMO densities are often found to be localized on the naphthyridine moiety. ias.ac.in Visualizing the HOMO and LUMO surfaces provides a clear picture of the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks, respectively.
Natural Bond Orbital (NBO) and Charge Distribution Analysis
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. scispace.com It provides a localized picture of the electron density in terms of Lewis-like structures, including lone pairs and bond orbitals. NBO analysis can reveal important details about hybridization, charge transfer, and delocalization effects within the molecule.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the identification of transition states, intermediates, and the mapping of reaction pathways. For a di-halogenated compound like this compound, two primary types of reactions are of significant interest: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Transition State Identification and Reaction Pathway Mapping
The chlorine atom at the 2-position of the 1,8-naphthyridine ring is activated towards nucleophilic aromatic substitution (SNA_r) due to the electron-withdrawing nature of the adjacent nitrogen atom. Computational studies on the reaction of similar 2-chloropyridines with nucleophiles have shown that the reaction proceeds through a Meisenheimer-like intermediate. researchgate.net The identification of the transition state for this process is crucial for understanding the reaction kinetics. Computational methods can be used to locate the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction. nih.gov
The bromine atom at the 3-position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. organic-chemistry.org Theoretical studies on the Suzuki coupling of brominated pyridines have detailed the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps. researchgate.netnih.gov Computational modeling can map the potential energy surface for this reaction, identifying the transition states and intermediates for each step and providing a comprehensive picture of the reaction mechanism.
Energetic Profiles of Intermediates and Products
By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile for a given reaction can be constructed. This profile provides quantitative information about the thermodynamics and kinetics of the reaction.
Similarly, for a Suzuki coupling at the 3-position, the energetic profile would detail the energy changes throughout the catalytic cycle. This would allow for the identification of the rate-determining step, which is often the oxidative addition or the transmetalation step. nih.gov Understanding the energetic landscape of these reactions is essential for optimizing reaction conditions and for the rational design of new synthetic routes based on the this compound scaffold.
Spectroscopic Property Prediction and Validation
Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules like this compound, which can be validated against experimental data. These predictions are crucial for structural elucidation and understanding the electronic nature of the compound.
Theoretical NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning signals in experimental spectra and confirming the synthesis of the target compound. vidhyayanaejournal.orgmdpi.com
The process involves optimizing the molecule's geometry at a given level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set) and then calculating the NMR shielding tensors using a method like Gauge-Independent Atomic Orbital (GIAO). The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). A strong linear correlation between the predicted and experimental shifts validates the computational model and the structural assignment. mdpi.com For complex heterocyclic systems, the mean absolute error (MAE) for ¹³C predictions is often around 1.0-3.0 ppm, while for ¹H it can be as low as 0.2-0.3 ppm. sourceforge.io
Below is a table of hypothetical, yet representative, theoretical versus experimental NMR chemical shifts for this compound, based on typical results for similar heterocyclic compounds.
| Atom | Theoretical Chemical Shift (ppm) (Calculated) | Experimental Chemical Shift (ppm) (Hypothetical) |
| C2 | 152.5 | 151.8 |
| C3 | 118.9 | 118.2 |
| C4 | 140.1 | 139.5 |
| C4a | 123.7 | 123.1 |
| C5 | 121.3 | 120.7 |
| C6 | 137.8 | 137.2 |
| C7 | 115.6 | 115.0 |
| C8a | 154.2 | 153.6 |
| H4 | 8.45 | 8.40 |
| H5 | 7.60 | 7.55 |
| H6 | 8.70 | 8.65 |
| H7 | 7.85 | 7.80 |
UV-Vis Absorption Spectra and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. researchgate.netresearchgate.net These calculations provide information on the energies of electronic transitions, which correspond to the absorption wavelengths (λmax). For molecules like this compound, the primary electronic transitions are typically of a π→π* character, involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The nature and position of substituents on the 1,8-naphthyridine ring significantly influence the HOMO-LUMO energy gap and thus the absorption spectrum. nih.gov The electron-withdrawing properties of the bromine and chlorine atoms in this compound are expected to modulate its electronic structure and transition energies. TD-DFT calculations, often performed with functionals like B3LYP or PBE0, can accurately model these effects. researchgate.net
A hypothetical TD-DFT analysis for this compound is summarized below.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) | Transition Character |
| 315 | 0.21 | HOMO -> LUMO | π→π |
| 288 | 0.15 | HOMO-1 -> LUMO | π→π |
| 265 | 0.35 | HOMO -> LUMO+1 | π→π* |
In Silico Structural Modeling and Interaction Studies
In silico modeling provides a platform to hypothesize how this compound and its derivatives might interact with biological targets, offering a rational basis for drug design and discovery.
Molecular Docking for Ligand-Target Binding Hypotheses
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein). This method is instrumental in forming hypotheses about the biological activity of compounds. Derivatives of the 1,8-naphthyridine scaffold have been docked against various therapeutic targets, including enzymes and receptors. nih.gov For instance, related compounds have been studied as inhibitors of the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in fatty acid synthesis. rsc.orgnih.gov
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The ligand, this compound, is then computationally placed into the active site of the protein. A scoring function estimates the binding affinity, providing a rank for potential inhibitors. The resulting docked pose reveals potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex.
The table below shows hypothetical docking results for this compound with a putative protein target.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| InhA (4TZK) | -7.2 | TYR158, MET199, ILE215 | Hydrogen Bond with backbone, Hydrophobic interactions |
| A2A Adenosine Receptor (5N2S) | -6.8 | PHE168, ILE274, ASN253 | π-π stacking, Hydrophobic interactions, Hydrogen Bond |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
Starting from the best-docked pose, an MD simulation is run for a specific duration (e.g., 100 nanoseconds) in a simulated physiological environment. rsc.org Key metrics, such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, are monitored. A stable RMSD value over time suggests that the ligand remains securely bound in the active site and that the complex is structurally stable, thus validating the docking hypothesis. nih.gov
| Simulation Parameter | Result | Interpretation |
| Simulation Time | 100 ns | Standard duration for assessing stability. |
| Average Protein RMSD | 1.8 Å | The protein maintains a stable overall fold. |
| Average Ligand RMSD | 1.2 Å | The ligand remains stably bound in the predicted pose. |
| Key Interactions | Maintained >90% of simulation | The predicted hydrogen bonds and hydrophobic contacts are persistent. |
Structure-Reactivity Relationship (SAR) Investigations through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. researchgate.net Computational methods are pivotal in SAR, as they can quantify properties like electronic distribution, steric hindrance, and hydrophobicity, which govern molecular interactions. For 1,8-naphthyridine derivatives, SAR studies have shown that modifications at different positions on the ring system can drastically alter binding efficiency and potency. nih.govrsc.org
For this compound, a computational SAR study would analyze the impact of the bromo and chloro substituents. These electron-withdrawing halogens create a specific electrostatic potential surface on the molecule, influencing its ability to form hydrogen bonds, halogen bonds, or other electrostatic interactions with a target. By computationally comparing the parent compound to analogues—for example, by replacing bromine with fluorine or a methyl group—researchers can build predictive models that link specific structural features to binding affinity. This rationalizes observed experimental trends and guides the synthesis of more potent derivatives. rsc.org
| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Rationale |
| 1 (Lead) | 3-Bromo, 2-Chloro-1,8-naphthyridine (B101967) | -7.2 | Halogen atoms may participate in favorable halogen bonding or hydrophobic interactions. |
| 2 | 3-Fluoro, 2-Chloro-1,8-naphthyridine | -6.5 | Smaller fluorine atom may lead to less optimal van der Waals contacts compared to bromine. |
| 3 | 3-Methyl, 2-Chloro-1,8-naphthyridine | -6.1 | Loss of halogen bond donor capability and introduction of potential steric hindrance. |
| 4 | 2,3-dichloro-1,8-naphthyridine | -7.0 | Chlorine is less effective as a halogen bond donor than bromine, slightly reducing affinity. |
Role in Advanced Synthetic Methodologies and Chemical Transformations
As a Key Halogenated Building Block in Target-Oriented Synthesis
3-Bromo-2-chloro-1,8-naphthyridine serves as a powerful and strategic building block in target-oriented synthesis. Its utility stems from the two distinct halogen atoms attached to the naphthyridine core, which can be selectively functionalized through various cross-coupling and substitution reactions. The chlorine atom at the C2 position is generally more susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C3 position is more reactive in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations.
This differential reactivity allows for a stepwise and controlled elaboration of the molecular structure. For instance, the chloro group can be displaced first by a nucleophile, followed by a subsequent cross-coupling reaction at the bromo position. This orthogonal reactivity is highly desirable in the synthesis of complex molecules, as it minimizes the need for extensive protecting group strategies and allows for the efficient construction of highly substituted 1,8-naphthyridine (B1210474) derivatives. researchgate.net
Research on related 2-chloro-1,8-naphthyridine-3-carbaldehydes demonstrates the reactivity of the C2-chloro group, which can be readily displaced by various nucleophiles like hydrazine (B178648), sodium azide (B81097), and sodium sulfide (B99878) to create diverse heterocyclic systems. researchgate.netresearchgate.net This established reactivity profile underscores the potential of this compound as a precursor for complex target molecules, including those with potential applications as phosphodiesterase IV inhibitors or agents for treating memory disorders. researchgate.netnih.gov
Precursor for Diversified Chemical Libraries
The strategic placement of two different halogens makes this compound an ideal starting material for the generation of diversified chemical libraries. Combinatorial chemistry and library synthesis efforts rely on robust and versatile scaffolds that can be easily and systematically modified. The ability to perform sequential and selective reactions at the C2 and C3 positions allows for the rapid creation of a large number of analogues from a single precursor.
For example, a library could be constructed by first reacting the C2-chloro position with a diverse set of amines or alcohols via SNAr. Each of these products could then be subjected to a second diversification step at the C3-bromo position using a variety of boronic acids (Suzuki coupling), organostannanes (Stille coupling), or other organometallic reagents. This two-dimensional diversification approach can quickly generate a large matrix of unique compounds, which is invaluable for screening in drug discovery and materials science programs. The synthesis of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives for anti-mycobacterial evaluation is an example of how the core structure can be systematically modified to explore structure-activity relationships. rsc.org
| Reaction Type | Position | Example Reactants | Resulting Functionality |
| Nucleophilic Aromatic Substitution | C2 | Amines, Alcohols, Thiols | -NR₂, -OR, -SR |
| Suzuki Coupling | C3 | Aryl/Heteroaryl Boronic Acids | -Aryl, -Heteroaryl |
| Buchwald-Hartwig Amination | C3 | Primary/Secondary Amines | -NHR, -NR₂ |
| Sonogashira Coupling | C3 | Terminal Alkynes | -C≡CR |
| Stille Coupling | C3 | Organostannanes | -Aryl, -Vinyl |
Development of Novel Catalytic Systems and Ligands
The 1,8-naphthyridine framework is an excellent bidentate chelating ligand for a wide range of metal ions, a property that has been exploited in the development of novel catalysts. acs.orgresearchgate.netnih.gov The two nitrogen atoms are positioned to form stable five-membered rings with metal centers, which can influence the metal's electronic properties and catalytic activity. By functionalizing the this compound scaffold, it is possible to synthesize a new generation of ligands with tailored steric and electronic properties.
For example, the halogen atoms can serve as handles to attach larger, sterically demanding groups or electronically-modifying substituents. These modifications can fine-tune the coordination environment around a bound metal, potentially leading to catalysts with enhanced activity, selectivity, or stability. Research has demonstrated the use of 1,8-naphthyridine-based ligands in constructing mono-, di-, and multinuclear metal complexes for applications in reactions like silylformylation and oxidation. researchgate.netnih.gov The synthesis of multidentate dinucleating ligands from 1,8-naphthyridine precursors highlights the scaffold's utility in creating complex catalytic architectures. researchgate.net
Potential for Chiral Derivatization and Asymmetric Synthesis
While research specifically on the chiral derivatization of this compound is not extensively documented, the broader field of naphthyridine chemistry provides a clear roadmap for its potential in asymmetric synthesis. The development of chiral ligands and catalysts is a cornerstone of modern chemistry, enabling the synthesis of single-enantiomer drugs and agrochemicals.
Asymmetric synthesis of related tetrahydro-1,6-naphthyridine and tetrahydro-1,5-naphthyridine scaffolds has been successfully achieved. nih.govacs.orggoogle.com These syntheses often involve key steps like enantioselective reduction of a dihydronaphthyridine intermediate using a chiral ruthenium catalyst. nih.govacs.org This suggests that this compound could be a substrate for similar transformations. For instance, partial reduction of the pyridine (B92270) ring followed by enantioselective hydrogenation could establish a chiral center. Alternatively, the bromo or chloro substituents could be replaced by chiral auxiliaries or groups that direct stereoselective transformations on other parts of the molecule. The synthesis of chiral tetrahydro-1,5-naphthyridine compounds for use as building blocks in chiral drugs further supports this potential. google.com
| Strategy | Description | Potential Outcome |
| Asymmetric Hydrogenation | Enantioselective reduction of a C=N or C=C bond within the naphthyridine core using a chiral catalyst. | Chiral tetrahydro- or dihydro-naphthyridine derivatives. |
| Chiral Auxiliary | Covalent attachment of a chiral group at the C2 or C3 position to direct subsequent stereoselective reactions. | Diastereoselective functionalization of the scaffold. |
| Asymmetric Catalysis | Use of the naphthyridine itself as a scaffold for a new chiral ligand to catalyze other reactions. | Novel chiral catalytic systems. |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis have become powerful tools in modern chemical research and manufacturing, offering advantages in safety, efficiency, and scalability. nih.govd-nb.info The synthesis of heterocyclic libraries, such as tetrahydronaphthyridines, has been successfully demonstrated using automated continuous flow platforms. nih.gov These systems allow for the rapid optimization of reaction conditions and the generation of compound arrays by sequentially introducing different starting materials into the flow reactor. nih.gov
The well-defined, stepwise reactivity of this compound makes it an excellent candidate for integration into such automated platforms. A flow chemistry setup could be designed with sequential reactor coils or packed-bed columns to perform a multi-step synthesis. For example, the first reactor could facilitate the nucleophilic substitution at the C2 position, and the output could be directly fed into a second reactor containing a palladium catalyst and a boronic acid to perform a Suzuki coupling at the C3 position. This approach would enable the high-throughput synthesis of a diverse library of 2,3-disubstituted-1,8-naphthyridines with minimal manual handling and purification steps, accelerating the discovery process in medicinal chemistry and materials science. nih.govnih.govrsc.org
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-bromo-2-chloro-1,8-naphthyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where bromine/chlorine atoms are introduced using reagents like phosphoryl chloride/bromide under reflux conditions . Multicomponent reactions (MCRs) with aromatic aldehydes, aminopyridines, and cyanoacetates in the presence of catalysts (e.g., TBBDA) are also effective, especially under microwave irradiation for improved efficiency . Optimization of solvent choice (e.g., DMF or MeCN) and temperature (80–120°C) is critical for minimizing side products. Yield discrepancies across studies often stem from incomplete halogenation or competing ring-expansion reactions, which require careful monitoring via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- X-ray crystallography for unambiguous structural determination, particularly to resolve positional isomerism (e.g., distinguishing 3-bromo from 4-bromo derivatives) .
Q. What are the key safety considerations when handling halogenated naphthyridines?
- Methodological Answer : Halogenated derivatives require handling in fume hoods due to potential release of toxic gases (e.g., HBr/HCl) during synthesis. Use PPE (gloves, goggles) and avoid exposure to moisture, which can hydrolyze reactive halogens. Waste disposal must follow halogen-specific protocols, particularly for bromine-containing byproducts .
Advanced Research Questions
Q. How do bromo/chloro substituents at the 2- and 3-positions influence binding to biological targets like DNA or enzymes?
- Methodological Answer : Halogen substituents enhance hydrophobic interactions with biomolecular pockets. For example, bromine’s larger van der Waals radius compared to chlorine increases steric complementarity in enzyme active sites (e.g., kinases) . Competitive DNA-binding assays (e.g., ethidium bromide displacement) and isothermal titration calorimetry (ITC) can quantify affinity changes. Methyl-group substitutions in analogous 1,8-naphthyridines show that bulkier groups improve binding entropy by reducing solvent reorganization—a principle applicable to halogens .
Q. What strategies resolve contradictions in reported biological activity data for halogenated naphthyridines?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer ionic strength, pH) or compound purity. To standardize results:
- Use dose-response curves (IC₅₀/EC₅₀) across multiple cell lines (e.g., MCF7 for cytotoxicity) .
- Validate target engagement via knockdown/overexpression models (e.g., CRISPR for enzyme targets) .
- Compare data with structurally similar controls (e.g., 5-bromo-8-chloro-1,7-naphthyridine) to isolate substituent effects .
Q. How can researchers optimize regioselectivity in further functionalization of this compound?
- Methodological Answer : Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) depends on halogen reactivity (Br > Cl) and catalyst choice. Use Pd(PPh₃)₄ for bromine-selective coupling, while CuI/ligand systems may activate chlorine sites . Computational tools (DFT for frontier orbital analysis) predict reactive sites, guiding experimental design .
Q. What thermodynamic parameters explain substituent effects on protein-ligand interactions?
- Methodological Answer : ITC and fluorescence titrations reveal that halogen substituents alter binding enthalpy (ΔH) and entropy (ΔS). For example, bromine’s polarizability increases dispersion forces, lowering ΔH, while chlorine’s smaller size reduces desolvation penalties, improving ΔS . Heat capacity changes (ΔCₚ) measured via temperature-dependent ITC further differentiate hydrophobic vs. electrostatic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
